
B-(5-Cyano-2-nitrophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(5-Cyano-2-nitrophenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a 5-cyano-2-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including B-(5-Cyano-2-nitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are derived from boric acid through dehydration with alcohols . The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: B-(5-Cyano-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the original compound.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
B-(5-Cyano-2-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of B-(5-Cyano-2-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a Pd-C bond.
Transmetalation: The boronic acid group transfers its organic moiety to the palladium catalyst.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-Nitrophenylboronic acid: Similar structure but lacks the cyano group.
2-Nitrophenylboronic acid: Similar structure but with the nitro group in a different position.
Uniqueness: B-(5-Cyano-2-nitrophenyl)boronic acid is unique due to the presence of both cyano and nitro groups, which can influence its reactivity and applications in various chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
860034-13-5 |
|---|---|
Formule moléculaire |
C7H5BN2O4 |
Poids moléculaire |
191.94 g/mol |
Nom IUPAC |
(5-cyano-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C7H5BN2O4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3,11-12H |
Clé InChI |
CCDBEDZKWQIRKB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C#N)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



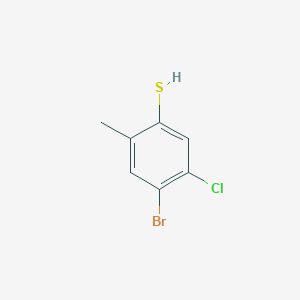
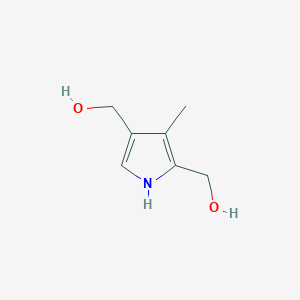


![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
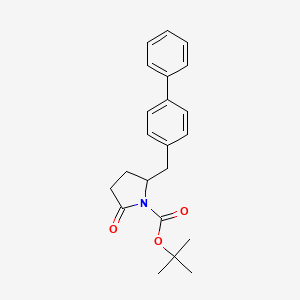
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
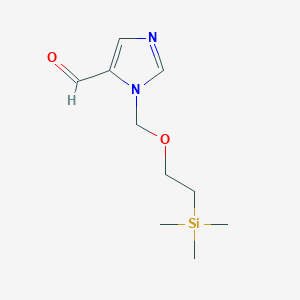
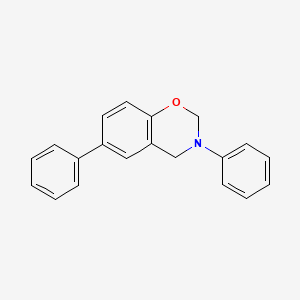
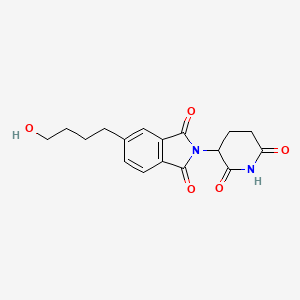
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)

